molecular formula C26H24N4O4S B2937347 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1226439-43-5

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2937347
CAS No.: 1226439-43-5
M. Wt: 488.56
InChI Key: PEAPDWGIBILFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and ensure consistent quality. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with another functional group.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chlorocinnamic acid
  • 3-(4-Bromophenyl)propionic acid

Uniqueness

What sets 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

CAS No.

1226439-43-5

Molecular Formula

C26H24N4O4S

Molecular Weight

488.56

IUPAC Name

3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3

InChI Key

PEAPDWGIBILFQE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.